

overcoming off-target effects of CAP1-6D

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Compound of Interest

Compound Name: CAP1-6D

Cat. No.: B1574956

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CAP1-6D Technical Support Center

Welcome to the technical support center for **CAP1-6D**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential off-target effects and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is **CAP1-6D** and what is its intended on-target effect?

A1: **CAP1-6D** is a modified peptide derived from human carcinoembryonic antigen (CEA), a protein overexpressed in many cancers, particularly pancreatic and colorectal adenocarcinomas.[1] The native CEA peptide, CAP1 (YLSGANLNL), is poorly immunogenic. **CAP1-6D** was created by substituting an asparagine with an aspartic acid at position 6 (YLSGADLNL), which enhances its binding to the HLA-A2 molecule and recognition by T-cell receptors.[2] The intended on-target effect is to stimulate a robust and specific CD8+ cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells.[1][2][3]

Q2: What are the known off-target effects or toxicities of **CAP1-6D**?

A2: In clinical trials, **CAP1-6D** has been shown to be safe with no significant dose-limiting toxicities.[1][3][4] The most commonly reported side effects are mild and localized, such as grade 1 or 2 skin reactions at the injection site.[4] The primary theoretical off-target concern for a peptide vaccine like **CAP1-6D** is the induction of an autoimmune response, where the stimulated T-cells could attack healthy tissues.[1][5] However, clinical data so far indicates that this is not a significant issue with **CAP1-6D**. [1][3]

Q3: How can I be sure the T-cell response I'm observing is specific to the intended target?

A3: Ensuring the specificity of the T-cell response is crucial. This is typically done by comparing the response of T-cells to the **CAP1-6D** peptide with their response to the wild-type CAP1 peptide and to irrelevant, HLA-A2-matched peptides. A highly specific response will show strong reactivity to **CAP1-6D**, cross-reactivity to the wild-type CAP1, and no significant response to the irrelevant peptides. Furthermore, the elicited T-cells should be able to lyse tumor cells that endogenously express CEA.[2]

Q4: What strategies can be employed to enhance the on-target efficacy and specificity of a **CAP1-6D**-based therapy?

A4: Several strategies can enhance the specific immune response. The use of potent adjuvants, such as Montanide and GM-CSF as used in clinical trials, helps to stimulate a stronger and more directed immune reaction.[3] Dose optimization is also critical; studies have shown that a 1 mg peptide dose elicits a more robust T-cell response compared to lower doses. Combining **CAP1-6D** with other immunotherapies, like checkpoint inhibitors, may also help to overcome immune suppression within the tumor microenvironment and enhance the anti-tumor effect.[1][6]

Data Summary

The following tables summarize key quantitative data from a randomized Phase I clinical trial of a **CAP1-6D** vaccine in pancreatic cancer patients.

Table 1: Dose-Dependent T-Cell Response to **CAP1-6D** Vaccine

Dosage Arm	Peptide Dose	N	Positive T-Cell Response Rate	Mean ELISPOT Response (spots per 10 ⁴ CD8 ⁺ cells)	Median ELISPOT Response (spots per 10 ⁴ CD8 ⁺ cells)
Arm A	10 µg	5	20%	36.5	10.5
Arm B	100 µg	5	60%	148.45	51.75
Arm C	1000 µg (1 mg)	4	100%	247.69	270.63

Data adapted from a randomized pilot phase I study in patients with pancreatic adenocarcinoma.[\[1\]](#)[\[3\]](#)

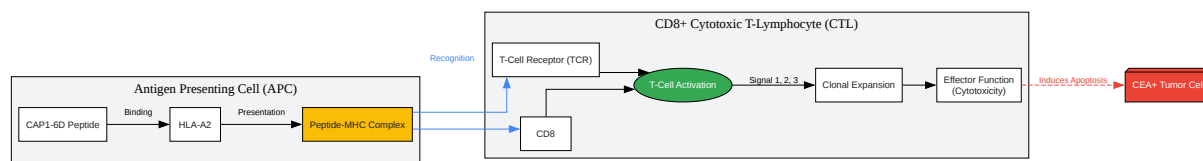
Table 2: Reported Toxicities Associated with **CAP1-6D** Vaccine

Toxicity Grade	Type of Adverse Event	Percentage of Patients
Grade 1/2	Skin Toxicity (at injection site)	58%
Grade 3/4	All	0%

No Grade 3 or 4 toxicities were attributed to the vaccine in the study.[\[1\]](#)[\[4\]](#)

Visual Guides and Workflows

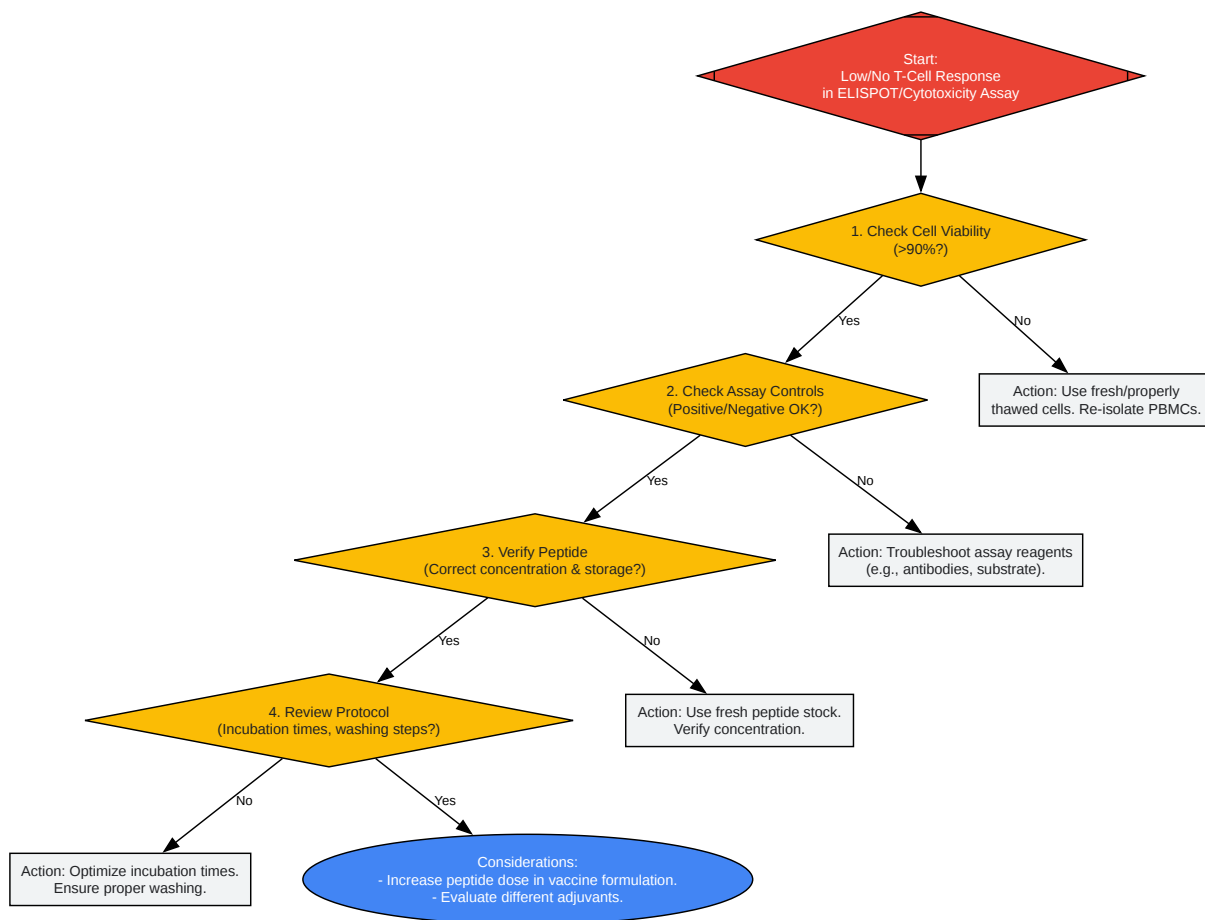
Signaling Pathway for **CAP1-6D** T-Cell Activation



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Caption: Intended mechanism of **CAP1-6D** in activating cytotoxic T-lymphocytes.

Troubleshooting Workflow: Low or No Target-Specific T-Cell Response



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